molecular formula C23H38N2O3 B009935 Benzoic acid, 2-butoxy-4-butylamino-, 3-piperidinopropyl ester CAS No. 100311-20-4

Benzoic acid, 2-butoxy-4-butylamino-, 3-piperidinopropyl ester

Cat. No. B009935
M. Wt: 390.6 g/mol
InChI Key: CFFITRKPHLULBB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Benzoic acid, 2-butoxy-4-butylamino-, 3-piperidinopropyl ester, commonly known as BBP, is a chemical compound that has been extensively studied for its potential applications in scientific research. BBP is a type of ester that is commonly used as a plasticizer in the manufacturing of various products. However, its unique chemical structure has also made it a popular choice for use in scientific research. In

Scientific Research Applications

BBP has been widely used in scientific research for its potential applications in various fields such as medicine, biology, and chemistry. One of the most promising applications of BBP is in the development of new drugs. BBP has been shown to have a wide range of pharmacological activities, including anti-inflammatory, analgesic, and antitumor effects. It has also been found to have potential applications in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.

Mechanism Of Action

The mechanism of action of BBP is not fully understood, but it is believed to involve the activation of various signaling pathways in cells. BBP has been shown to interact with various receptors in the body, including the cannabinoid receptor CB2, the vanilloid receptor TRPV1, and the G protein-coupled receptor GPR55. These interactions can lead to a wide range of physiological effects, including pain relief, inflammation reduction, and cell death in cancer cells.

Biochemical And Physiological Effects

BBP has been shown to have a wide range of biochemical and physiological effects. It has been found to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines such as TNF-α and IL-6. BBP has also been shown to have analgesic effects by reducing pain sensitivity in animals. Additionally, BBP has been found to have antitumor effects by inducing cell death in cancer cells.

Advantages And Limitations For Lab Experiments

BBP has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, and it has a wide range of potential applications in various fields. However, BBP also has several limitations. It can be toxic at high doses, and its mechanism of action is not fully understood. Additionally, BBP can be difficult to work with due to its low solubility in water.

Future Directions

There are several future directions for research on BBP. One potential area of research is the development of new drugs based on the structure of BBP. Another area of research is the investigation of the mechanism of action of BBP and its interactions with various receptors in the body. Additionally, further research is needed to determine the safety and toxicity of BBP at various doses. Overall, BBP has great potential for use in scientific research, and further studies are needed to fully understand its potential applications.

Synthesis Methods

The synthesis of BBP involves the reaction of 2-butoxy-4-butylamino benzoic acid with 3-piperidinopropyl chloride. The reaction is typically carried out in the presence of a catalyst such as triethylamine. The resulting BBP ester is then purified using various techniques such as column chromatography or recrystallization.

properties

CAS RN

100311-20-4

Product Name

Benzoic acid, 2-butoxy-4-butylamino-, 3-piperidinopropyl ester

Molecular Formula

C23H38N2O3

Molecular Weight

390.6 g/mol

IUPAC Name

3-piperidin-1-ylpropyl 2-butoxy-4-(butylamino)benzoate

InChI

InChI=1S/C23H38N2O3/c1-3-5-13-24-20-11-12-21(22(19-20)27-17-6-4-2)23(26)28-18-10-16-25-14-8-7-9-15-25/h11-12,19,24H,3-10,13-18H2,1-2H3

InChI Key

CFFITRKPHLULBB-UHFFFAOYSA-N

SMILES

CCCCNC1=CC(=C(C=C1)C(=O)OCCCN2CCCCC2)OCCCC

Canonical SMILES

CCCCNC1=CC(=C(C=C1)C(=O)OCCCN2CCCCC2)OCCCC

Other CAS RN

100311-20-4

synonyms

BENZOIC ACID, 2-BUTOXY-4-BUTYLAMINO-, 3-PIPERIDINOPROPYL ESTER

Origin of Product

United States

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